![molecular formula C19H15NO B14410520 3-methoxy-7-methylbenzo[c]acridine CAS No. 83876-56-6](/img/structure/B14410520.png)
3-methoxy-7-methylbenzo[c]acridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methoxy-7-methylbenzo[c]acridine is a heterocyclic compound that belongs to the acridine family Acridines are known for their broad range of biological activities and applications in various fields, including medicine, chemistry, and industry
準備方法
The synthesis of 3-methoxy-7-methylbenzo[c]acridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as substituted benzoic acids and aniline derivatives.
Cyclization: The key step involves the cyclization of these starting materials to form the acridine core. This can be achieved through various cyclization reactions, such as the Pictet-Spengler reaction or the Skraup synthesis.
Functional Group Modification: After forming the acridine core, further modifications are made to introduce the methoxy and methyl groups at specific positions. This may involve reactions such as methylation and methoxylation using reagents like methyl iodide and sodium methoxide.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
化学反応の分析
3-Methoxy-7-methylbenzo[c]acridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced acridine derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include halogens and nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce dihydroacridine derivatives.
科学的研究の応用
3-Methoxy-7-methylbenzo[c]acridine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex acridine derivatives. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential as a DNA intercalator. This property makes it useful in the study of DNA-protein interactions and the development of new therapeutic agents.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents. Its ability to interact with DNA and inhibit key enzymes makes it a potential candidate for drug development.
Industry: In industrial applications, this compound is used as a dye and fluorescent material. Its photophysical properties make it suitable for use in imaging and diagnostic applications.
作用機序
The mechanism of action of 3-methoxy-7-methylbenzo[c]acridine involves its interaction with DNA. The compound can intercalate into the DNA double helix, disrupting the normal structure and function of the DNA. This intercalation can inhibit the activity of enzymes such as topoisomerases and telomerases, which are essential for DNA replication and repair. By inhibiting these enzymes, this compound can induce cell cycle arrest and apoptosis in cancer cells, making it a potential anticancer agent.
類似化合物との比較
3-Methoxy-7-methylbenzo[c]acridine can be compared with other acridine derivatives, such as:
Amsacrine: Amsacrine is an acridine derivative used as an anticancer agent. It also intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and cell death.
Proflavine: Proflavine is another acridine derivative with antimicrobial properties. It intercalates into DNA and disrupts bacterial DNA replication.
Quinacrine: Quinacrine is an acridine derivative used as an antimalarial and antiparasitic agent. It inhibits phospholipase A2 and disrupts the function of cell membranes.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties
特性
CAS番号 |
83876-56-6 |
|---|---|
分子式 |
C19H15NO |
分子量 |
273.3 g/mol |
IUPAC名 |
3-methoxy-7-methylbenzo[c]acridine |
InChI |
InChI=1S/C19H15NO/c1-12-15-5-3-4-6-18(15)20-19-16(12)9-7-13-11-14(21-2)8-10-17(13)19/h3-11H,1-2H3 |
InChIキー |
CPNADSMZXRXTRT-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C=CC3=C(C2=NC4=CC=CC=C14)C=CC(=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


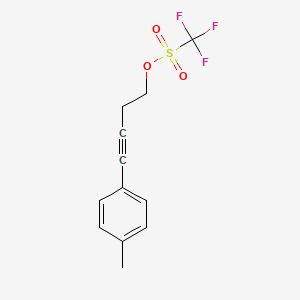
![2-(Benzo[f]quinolin-3(4H)-ylidene)-1H-indene-1,3(2H)-dione](/img/structure/B14410440.png)
![1-[2-(4-Chlorophenyl)-2-oxoethyl]-2-methylpyridin-1-ium bromide](/img/structure/B14410448.png)
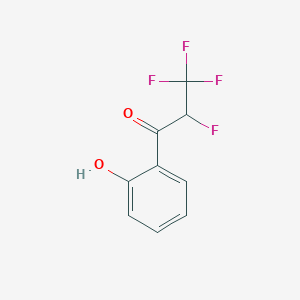

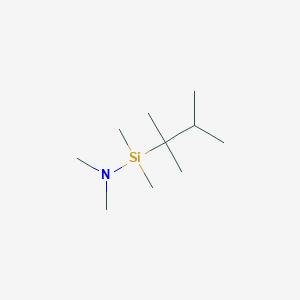
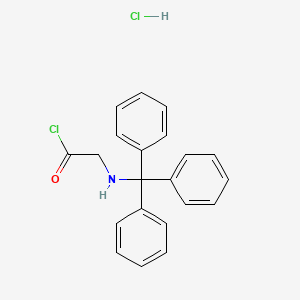

![[Dimethyl(prop-2-en-1-yl)silyl]methanethiol](/img/structure/B14410480.png)
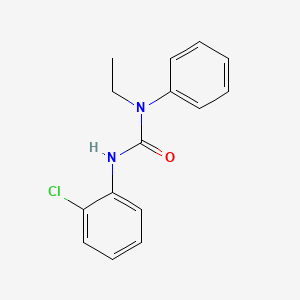
![3'-O-[(4-Methoxyphenyl)methyl]uridine](/img/structure/B14410497.png)
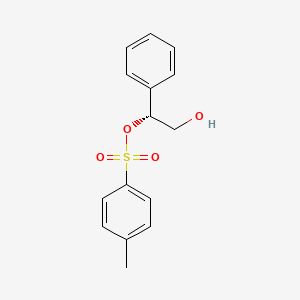
![4-[3-(4-Methylphenyl)-5-nitrothiophen-2-yl]morpholine](/img/structure/B14410504.png)
![N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]benzenesulfonamide](/img/structure/B14410507.png)
